molecular formula C15H16N4O2S B2721411 1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 443675-16-9

1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2721411
CAS RN: 443675-16-9
M. Wt: 316.38
InChI Key: YVQTYGLVQRNFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a significant role in platelet aggregation and thrombus formation. The P2Y1 receptor is also involved in other physiological processes, such as smooth muscle contraction, neurotransmission, and immune response. Due to its selective binding affinity to the P2Y1 receptor, MRS2179 has been widely used as a research tool to study the function and regulation of this receptor.

Scientific Research Applications

Synthesis and Metal Complex Studies

1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (henceforth referred to by its chemical structure) has been explored in the synthesis of mixed ligand-metal complexes, indicating its potential as a ligand in coordination chemistry. Studies show the compound's ability to form solid complexes with various metal ions (Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)), highlighting its utility in creating new materials with potential applications in catalysis and material science (Shaker, 2011).

Potential in Neurodegenerative Disease Treatment

The compound's derivatives have been evaluated for their multitarget therapeutic potential, particularly in the context of neurodegenerative diseases. Research on tricyclic xanthine derivatives, including those related to the compound , has identified dual-target-directed antagonists for A1/A2A adenosine receptors. These findings suggest a promising avenue for developing treatments that address both symptomatic and disease-modifying aspects of neurodegenerative conditions (Brunschweiger et al., 2014).

Insights into Solid-State Properties

The chemical structure's analogs have been studied to understand the solid-state properties of methylxanthines, providing insights into the therapeutic potential and molecular interactions of related compounds. Such studies contribute to the broader understanding of how structural modifications can influence biological activity, opening up potential research pathways for drug development (Latosinska et al., 2014).

Coordination Chemistry and Crystal Structure Analysis

Research involving derivatives of the compound has expanded into the study of coordination chemistry and crystal structures. These studies offer a deeper understanding of the compound's ability to interact with divalent metal ions, revealing its potential in designing new chemical entities with specific properties for applications in various scientific fields (Maldonado et al., 2009).

properties

IUPAC Name

1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-4-6-10(7-5-9)8-22-14-16-11-12(17-14)18(2)15(21)19(3)13(11)20/h4-7H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQTYGLVQRNFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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